[Sar1, D-Phe8, des-Arg9]-bradykinin is a modified peptide derived from bradykinin, a potent vasodilator involved in various physiological processes. This compound is primarily known for its activity as an agonist at the B1 receptor, which plays a significant role in inflammation and pain signaling. The modifications in its structure enhance its stability and receptor affinity compared to native bradykinin.
This compound is synthesized from bradykinin, which is a nonapeptide composed of nine amino acids. The specific modifications include the substitution of the first amino acid with sarcosine (Sar), the eighth amino acid with D-phenylalanine (D-Phe), and the removal of the ninth amino acid (des-Arg9). It falls under the classification of peptide hormones and is categorized as a G-protein-coupled receptor (GPCR) agonist, specifically targeting the B1 receptor subtype.
The synthesis of [Sar1, D-Phe8, des-Arg9]-bradykinin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps include:
The final product is characterized by its purity and yield, which are critical for its biological activity.
The molecular formula for [Sar1, D-Phe8, des-Arg9]-bradykinin is . The compound's structure features:
The three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to understand its conformation in solution or when bound to receptors.
[Sar1, D-Phe8, des-Arg9]-bradykinin primarily undergoes interactions with G-protein-coupled receptors upon administration. These reactions can be classified as:
The kinetics of these reactions can be studied using radiolabeled ligands or fluorescence resonance energy transfer (FRET) assays to measure binding affinities and internalization rates.
The mechanism of action for [Sar1, D-Phe8, des-Arg9]-bradykinin involves its interaction with the B1 receptor:
Data from studies indicate that this compound exhibits enhanced potency compared to native bradykinin due to its structural modifications.
The physical properties of [Sar1, D-Phe8, des-Arg9]-bradykinin include:
Chemical properties include stability under physiological conditions due to its modified structure, which protects against enzymatic degradation.
[Sar1, D-Phe8, des-Arg9]-bradykinin has several applications in scientific research:
[Sar¹, D-Phe⁸, des-Arg⁹]-Bradykinin represents a pinnacle achievement in the rational design of peptide ligands targeting the bradykinin receptor system. This synthetic analogue, also documented as Sar-[D-Phe⁸]des-Arg⁹-Bradykinin, emerged from systematic efforts to overcome the inherent limitations of endogenous kinins while achieving unprecedented selectivity for the inducible bradykinin B₁ receptor subtype. Its development was driven by fundamental questions in kinin biology: Could receptor-specific ligands be engineered with sufficient metabolic stability for in vivo pharmacological studies? How do structural modifications influence receptor subtype selectivity between the constitutive B₂ and inducible B₁ receptors? The compound addresses these questions through three strategic amino acid substitutions that confer proteolytic resistance, high B₁ receptor affinity, and functional selectivity while eliminating activity at the B₂ receptor [1] [3] [7]. This ligand has since become an indispensable pharmacological tool for probing B₁ receptor function in inflammation, cancer, cardiovascular regulation, and central nervous system pathology, providing critical insights distinct from those obtained with natural peptides susceptible to rapid enzymatic degradation [2] [7].
The development of [Sar¹, D-Phe⁸, des-Arg⁹]-Bradykinin occurred against a backdrop of evolving understanding of kinin receptor subtypes:
Early Structure-Activity Relationships (1970s-1980s): Initial investigations focused on the natural B₁ receptor agonist des-Arg⁹-bradykinin. Regoli and colleagues systematically modified this peptide, establishing that position 8 (Phe) was critical for B₁ receptor activation. Alanine scanning and substitution studies revealed that replacing Phe⁸ with non-aromatic residues (e.g., Leu⁸ or cyclohexylalanine⁸) converted agonists into competitive antagonists, highlighting this residue's role in receptor triggering [9].
Metabolic Stability Challenges: Natural kinins (bradykinin, kallidin, des-Arg⁹-kinins) exhibit extremely short plasma half-lives (<30 seconds), primarily due to cleavage by angiotensin-converting enzyme (kininase II), carboxypeptidases (kininase I), aminopeptidases, and endopeptidases [3] [10]. This limitation hampered reliable in vivo investigation of B₁ receptor physiology and pharmacology.
Rational Design Milestone: Building on earlier work, Drapeau and colleagues achieved a breakthrough in 1991. They combined three key modifications: 1) Sar¹ (N-methylglycine) substitution to block aminopeptidase degradation; 2) D-Phe⁸ to confer resistance to carboxypeptidases and endopeptidases while retaining B₁ affinity; and 3) des-Arg⁹ to eliminate B₂ receptor activity. This yielded Sar-[D-Phe⁸]des-Arg⁹-Bradykinin (CAS# 126959-88-4), a compound demonstrating prolonged hypotensive effects in lipopolysaccharide-treated rabbits compared to native Lys-des-Arg⁹-bradykinin [7]. This established the compound as the first metabolically stable, highly selective B₁ receptor agonist suitable for systemic administration.
The molecular architecture of [Sar¹, D-Phe⁸, des-Arg⁹]-Bradykinin (molecular weight: 975.11 Da; Formula: C₄₇H₆₆N₁₂O₁₁) incorporates specific alterations to the native bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that confer B₁ selectivity and stability [1] [8]. The sequence is designated as Sar-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe, with critical modifications at residues 1, 8, and 9:
Table 1: Structural Modifications in [Sar¹, D-Phe⁸, des-Arg⁹]-Bradykinin and Their Functional Consequences
Position | Native Residue | Modified Residue | Chemical Rationale | Functional Consequence |
---|---|---|---|---|
1 | L-Arg | Sar (N-methylglycine) | Prevents N-terminal cleavage by aminopeptidases; removes positive charge | Enhanced enzymatic stability; retains B₁ affinity |
8 | L-Phe | D-Phe | Stereochemical inversion blocks recognition by carboxypeptidases (kininase I) and endopeptidases | Resistance to C-terminal degradation; crucial for B₁ binding pocket interaction |
9 | L-Arg | Deletion (des-Arg⁹) | Removes the C-terminal arginine essential for high-affinity B₂ receptor binding | Complete loss of B₂ receptor activity; selectivity for B₁ receptor |
N-Terminal Modification (Sar¹): The substitution of L-arginine with sarcosine eliminates the primary cleavage site for aminopeptidases. Sarcosine's N-methyl group sterically hinders enzyme access while its lack of a chiral center avoids stereospecific degradation. This modification does not interfere with the critical interaction between the peptide's mid-region (Pro-Pro-Gly-Phe-Ser) and the B₁ receptor binding pocket [3] [7].
Position 8 Stereochemical Inversion (D-Phe⁸): Incorporation of D-phenylalanine is pivotal for both stability and affinity. The D-configuration renders the peptide bond preceding Phe⁸ resistant to carboxypeptidases and neutral endopeptidases. Crucially, the aromatic side chain of D-Phe⁸ engages the B₁ receptor's hydrophobic binding pocket similarly to the L-isomer in native ligands, maintaining agonist efficacy. This contrasts sharply with B₂ receptor binding, which exhibits stringent stereospecificity at this position [3] [9].
C-Terminal Truncation (des-Arg⁹): Removal of the C-terminal arginine abolishes binding to B₂ receptors, which require this positively charged residue for high-affinity interaction. The B₁ receptor, however, recognizes the C-terminal phenylalanine (now position 8) as its primary anchor point. This truncation is the definitive modification conferring B₁ receptor selectivity [3] [9] [10].
These collective modifications yield a peptide with demonstrated stability against kininase I, kininase II (ACE), aminopeptidases, and neutral endopeptidases, allowing sustained receptor interaction in vivo [1] [7].
[Sar¹, D-Phe⁸, des-Arg⁹]-Bradykinin became an essential pharmacological tool for distinguishing B₁ and B₂ receptor functions, fundamentally altering understanding of the kallikrein-kinin system:
Receptor Expression Patterns: Studies employing this agonist solidified the paradigm that B₁ receptors are inducible and low-abundance in healthy tissues, whereas B₂ receptors are constitutive and widely expressed. Experiments in rabbits and rats demonstrated that B₁ receptor-mediated effects (e.g., hypotension, vascular permeability changes) were potentiated by prior exposure to inflammatory stimuli like lipopolysaccharide (LPS), correlating with de novo B₁ receptor protein synthesis [7]. In contrast, B₂ receptor responses were immediate and unaffected by LPS pre-treatment.
Functional Selectivity in Vascular Models: In the rabbit aorta bioassay – the classical preparation for B₁ receptor characterization – [Sar¹, D-Phe⁸, des-Arg⁹]-Bradykinin acts as a potent contractile agonist (EC₅₀ = 9.02 nM) [1] [5]. Its effects are selectively blocked by B₁ antagonists like [Leu⁸]des-Arg⁹-Bradykinin but unaffected by B₂ antagonists like HOE-140 (Icatibant). This selectivity allowed precise mapping of B₁ receptor distribution and function in isolated vascular beds and in disease models like the C6 rat glioma.
Blood-Tumor Barrier Permeability: A pivotal application involved probing the role of B₁ receptors in pathological vascular permeability. Intracarotid or intravenous infusion of [Sar¹, D-Phe⁸, des-Arg⁹]-Bradykinin in rats bearing C6 gliomas significantly enhanced Evans Blue-albumin extravasation (plasma protein extravasation, PPE) specifically within tumor tissue (91.9 ± 7.9 μg EB/g dry tissue vs. 22.8 ± 6.4 μg EB/g in controls, p < 0.01). This effect was abolished by B₁ receptor antagonist pre-treatment, proving B₁ receptor mediation. Critically, bradykinin (B₂ agonist) was ineffective under identical conditions, demonstrating a distinct role for induced B₁ receptors in modulating the blood-tumor barrier [2].
Cardiovascular Regulation: In LPS-primed rabbits, intravenous [Sar¹, D-Phe⁸, des-Arg⁹]-Bradykinin induced prolonged hypotension characterized by decreased total peripheral resistance and cardiac output. This effect, significantly longer-lasting than that induced by native kinins, involved prostaglandin release but was independent of nitric oxide, acetylcholine, or beta-adrenergic pathways. The response highlighted B₁ receptors' role in pathological cardiovascular states and demonstrated the peptide's metabolic stability in vivo [7].
Compensatory Receptor Crosstalk: Chronic studies using this selective agonist and antagonists revealed compensatory interactions between B₁ and B₂ receptors in blood pressure homeostasis. While acute B₁ or B₂ blockade alone minimally impacted blood pressure in normotensive rats, simultaneous antagonism of both receptors induced significant hypertension (increase from 107 mmHg to 119 mmHg). This hypertension was partially attenuated by angiotensin receptor blockade (losartan), suggesting interplay between the kinin and renin-angiotensin systems in vascular tone regulation [6]. The selectivity of [Sar¹, D-Phe⁸, des-Arg⁹]-Bradykinin was crucial in parsing these complex interactions.
Table 2: Key Pharmacological Properties of [Sar¹, D-Phe⁸, des-Arg⁹]-Bradykinin in Experimental Models
Experimental System | Key Finding | Receptor Mechanism | Reference |
---|---|---|---|
Rabbit Aorta Ring (LPS-treated) | Potent contraction (EC₅₀ = 9.02 nM) | Selective B₁ agonism; Blocked by B₁ antagonists | [1] [5] |
C6 Rat Glioma Model | Increased tumor vascular permeability (91.9 μg EB/g vs. 22.8 μg EB/g control) | B₁ receptor-dependent; Antagonized by [Leu⁸]des-Arg⁹-BK | [2] |
Anesthetized Rabbit (LPS-treated) | Sustained hypotension (prostaglandin-dependent) | B₁-mediated vasodilation & reduced cardiac output | [7] |
Blood Pressure Regulation (Chronic Rat Study) | Not directly applied; B₁/B₂ double blockade causes hypertension | Reveals B₁/B₂ compensatory role in normotension | [6] |
Smooth Muscle Cell Migration | Inhibition of human vascular smooth muscle cell migration | B₁ receptor-mediated "autoregulatory" effect | [3] |